Endralazine

Übersicht

Beschreibung

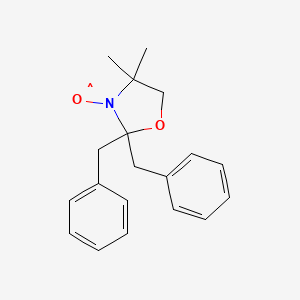

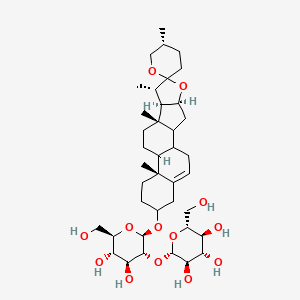

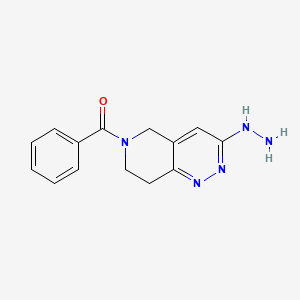

Endralazin ist ein Antihypertensivum, das zur chemischen Klasse der Hydrazinophthalazine gehört. Es ist ein Strukturanalog von Hydralazin und wirkt als starker, direkt wirkender Arteriolar-Dilatator . Endralazin wurde entwickelt, um die mit einer langfristigen Hydralazintherapie verbundenen Nebenwirkungen wie systemischen Lupus erythematodes und Hautausschläge zu überwinden .

Vorbereitungsmethoden

Endralazin kann aus Methanon, (3-Chlor-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-yl)phenyl synthetisiert werden. Der Syntheseweg beinhaltet die Reaktion dieses Zwischenprodukts mit Hydrazinhydrat unter bestimmten Bedingungen, um Endralazin zu erhalten. Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.

Analyse Chemischer Reaktionen

Endralazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Endralazin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid beinhalten.

Substitution: Endralazin kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen unter geeigneten Bedingungen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Endralazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und das Verhalten von Hydrazinophthalazin-Derivaten zu untersuchen.

Biologie: Endralazin wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Therapeutikum untersucht.

Industrie: Die vasodilatierenden Eigenschaften von Endralazin machen es zu einem Kandidaten für die Entwicklung neuer kardiovaskulärer Medikamente.

Wirkmechanismus

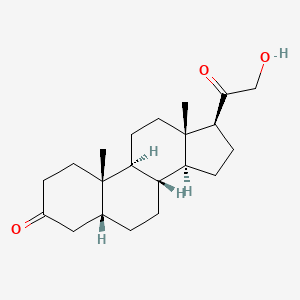

Endralazin übt seine Wirkung aus, indem es als direkt wirkender Glattmuskelrelaxans wirkt. Es zielt hauptsächlich auf die glatte Muskulatur des Arterienbettes ab und führt zu einer Vasodilatation. Der molekulare Mechanismus beinhaltet die Hemmung der Inositoltrisphosphat-induzierten Kalziumfreisetzung aus dem sarkoplasmatischen Retikulum in glatten Gefäßmuskelzellen . Dies führt zu einem verringerten Gefäßwiderstand und einem niedrigeren Blutdruck.

Wirkmechanismus

Endralazine exerts its effects by acting as a direct-acting smooth muscle relaxant. It primarily targets the smooth muscle of the arterial bed, leading to vasodilation. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This results in reduced vascular resistance and lower blood pressure.

Vergleich Mit ähnlichen Verbindungen

Endralazin ähnelt anderen Verbindungen der Hydrazinophthalazinklasse, wie z. B. Hydralazin. Es wurde entwickelt, um die Einschränkungen von Hydralazin zu beheben, darunter Nebenwirkungen und die Entwicklung von Toleranz . Andere ähnliche Verbindungen sind:

Hydralazin: Ein bekanntes Antihypertensivum mit ähnlichen vasodilatierenden Eigenschaften.

Pimobendan: Ein positiv inotropes Mittel mit vasodilatierenden Wirkungen.

Cilazapril: Ein Antihypertensivum mit einem anderen Wirkmechanismus, aber ähnlichen therapeutischen Anwendungen

Die Einzigartigkeit von Endralazin liegt in seinem verbesserten Sicherheitsprofil und der reduzierten Immunogenität im Vergleich zu Hydralazin .

Eigenschaften

CAS-Nummer |

39715-02-1 |

|---|---|

Molekularformel |

C14H15N5O |

Molekulargewicht |

269.30 g/mol |

IUPAC-Name |

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |

InChI |

InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |

InChI-Schlüssel |

ALAXZYHFVBSJKZ-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

39715-02-1 |

Verwandte CAS-Nummern |

65322-72-7 (mono-methanesulfonate) |

Synonyme |

6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

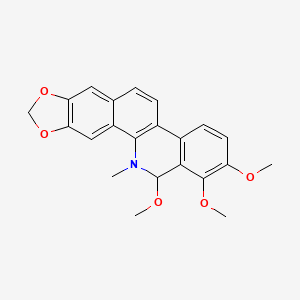

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)